4-Iodo-1-(trifluoromethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-3(8)1-9-10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUAMNCEFIKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706433-09-1 | |
| Record name | 4-iodo-1-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformational Chemistry of 4 Iodo 1 Trifluoromethyl 1h Pyrazole As a Building Block
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides the most powerful tools for the functionalization of 4-iodo-1-(trifluoromethyl)-1H-pyrazole. The C-I bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling access to a vast array of substituted pyrazole (B372694) derivatives.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for forming C(sp²)-C(sp²) bonds and has been effectively applied to trifluoromethyl-substituted iodopyrazoles. This palladium-catalyzed reaction pairs the iodopyrazole with an aryl or heteroaryl boronic acid (or its ester derivatives) to generate 4-aryl- and 4-heteroaryl-1-(trifluoromethyl)-1H-pyrazoles. These products are valuable scaffolds in medicinal and materials chemistry.
Research on analogous 1-aryl-3-(trifluoromethyl)-4-iodopyrazoles has demonstrated the feasibility of this transformation. For instance, the coupling of 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) proceeds to furnish the corresponding 4-phenylated pyrazole in moderate yields. nih.gov The reaction typically requires a palladium catalyst, a base (e.g., sodium carbonate or potassium carbonate), and a solvent system, often aqueous mixtures of ethers or alcohols. nih.govresearchgate.net The use of advanced catalyst systems, such as those employing bulky phosphine (B1218219) ligands like XPhos, can improve reaction efficiency, especially for challenging substrates. mdpi.comrsc.org
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 56 | nih.gov |
Table 1: Example of Suzuki-Miyaura coupling on a 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole substrate, demonstrating the typical conditions for C-C bond formation.
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond, enabling the introduction of alkynyl groups onto the pyrazole core. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
This transformation has been successfully demonstrated on closely related trifluoromethyl-substituted halopyrazoles. nih.gov For example, studies on 4-bromo-5-(trifluoromethyl)-1H-pyrazole show that Sonogashira coupling with trimethylsilylacetylene (B32187) (TMSA) proceeds in high yields. researchgate.net The reaction conditions are crucial for success, with the choice of palladium catalyst, ligand, and solvent significantly impacting the outcome. Ligands such as XPhos have proven to be particularly effective, and solvents like N,N-dimethylformamide (DMF) often provide excellent results. researchgate.net The resulting 4-alkynyl pyrazoles are versatile intermediates that can undergo further transformations, such as cycloaddition reactions. researchgate.net
| Entry | Alkyne | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | TMSA | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 100 | 98 | researchgate.net |
| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | researchgate.net |
| 3 | 1-Heptyne | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | MeCN | 110 | 77 | researchgate.net |
Table 2: Selected examples of Sonogashira coupling conditions applied to trifluoromethyl-substituted halopyrazoles.
The Negishi cross-coupling offers a powerful alternative for C-C bond formation, pairing organic halides with organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and the ability to couple a wide range of sp³, sp², and sp carbon atoms. wikipedia.orgchem-station.com The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc halide. chem-station.com
While specific examples detailing the Negishi coupling of this compound are not extensively documented, the reaction is broadly applicable to aryl iodides. core.ac.uk The general mechanism involves oxidative addition of the C-I bond to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product. numberanalytics.com Given the established reactivity of aryl iodides in Negishi couplings, this method represents a viable and potent strategy for the synthesis of 4-alkyl-, 4-alkenyl-, and 4-aryl-1-(trifluoromethyl)-1H-pyrazoles, particularly when other coupling methods may be less effective. researchgate.net
Palladium-catalyzed cross-coupling reactions involving Grignard reagents, often referred to as Kumada-type couplings, provide another effective route for C-C bond formation. This method has been successfully applied to the synthesis of 4-arylpyrazoles from 4-halopyrazole precursors. clockss.org
In a study using 4-bromo-1-tritylpyrazole as a substrate, various aryl Grignard reagents were coupled efficiently using a very low loading (0.2 mol%) of a palladium catalyst, PdCl₂(dppf). clockss.org The reactions proceeded smoothly in THF to afford the corresponding 4-arylpyrazoles in good to quantitative yields. This methodology is applicable to a range of electronically diverse aryl Grignard reagents, although sterically hindered reagents may result in lower yields. The high efficiency and mild conditions make this an attractive method for the arylation of the 4-position of the pyrazole ring.
| Entry | Grignard Reagent | Catalyst | Solvent | Yield (%) | Ref |
| 1 | Phenylmagnesium bromide | PdCl₂(dppf) | THF | 99 | clockss.org |
| 2 | 4-Methoxyphenylmagnesium bromide | PdCl₂(dppf) | THF | 98 | clockss.org |
| 3 | 2-Thienylmagnesium bromide | PdCl₂(dppf) | THF | 83 | clockss.org |
| 4 | 2,6-Dimethylphenylmagnesium bromide | PdCl₂(dppf) | THF | 10 | clockss.org |
Table 3: Examples of Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-tritylpyrazole with Grignard Reagents.
Nucleophilic Substitution Reactions and Their Scope
The pyrazole ring, particularly when substituted with a potent electron-withdrawing group like trifluoromethyl, is rendered electron-deficient. This electronic characteristic activates the C4-position, making the C-I bond susceptible to nucleophilic aromatic substitution (S(N)Ar). While the C-I bond is an excellent leaving group, S(N)Ar reactions on five-membered heterocycles can be less facile than on six-membered rings. However, under appropriate conditions, a variety of nucleophiles can displace the iodide.
The scope of nucleophiles includes amines, thiols, and alkoxides, leading to the formation of 4-amino-, 4-thio-, and 4-alkoxy-1-(trifluoromethyl)-1H-pyrazoles, respectively. The reaction is often facilitated by heat and the use of a base to neutralize the generated HI. On related trifluoromethyl-substituted pyrazolopyrimidine systems, S(N)Ar reactions have been successfully employed to introduce amine and thiol nucleophiles at an activated position, demonstrating the utility of this approach for building molecular diversity. mdpi.com
Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching for Selective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic C-H bonds. wikipedia.orgorganic-chemistry.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org
In the context of trifluoromethyl-pyrazoles, the pyrazole ring itself and the trifluoromethyl group can act as directing groups. Studies on 1-phenylpyrazoles have shown that a 5-trifluoromethyl group can direct the lithiation to the ortho-position of the N-phenyl substituent. oup.com This occurs through coordination of the lithium base with the fluorine atoms of the CF₃ group, which positions the base for deprotonation of the nearby C-H bond on the phenyl ring. oup.com Similarly, the N2 atom of the pyrazole ring can direct metalation. oup.com
While DoM is not a reaction of this compound (as the C4 position is already substituted), it is a key strategy for the synthesis of functionalized precursors. For example, DoM on 1-(trifluoromethyl)-1H-pyrazole could potentially be used to introduce substituents at the C5 position, which could then be further elaborated. This methodology is crucial for creating diverse substitution patterns on the pyrazole scaffold that are not accessible through other means. enamine.net
Other Derivatization Pathways
Beyond the more common coupling reactions, the iodine atom at the C-4 position of this compound, along with the trifluoromethyl group, allows for a range of other chemical transformations. These pathways enable the introduction of further diversity and complexity into the pyrazole scaffold, facilitating the synthesis of novel derivatives through halogen exchange or the modification of synthetically installed side chains.
Halogen Exchange and Introduction of Other Halogens (e.g., Bromination)
While direct halogen exchange (I → Br, Cl, or F) at the 4-position of this compound is not extensively documented, the synthesis of other 4-halo-1-(trifluoromethyl)-1H-pyrazoles demonstrates methods for introducing different halogens onto the ring. Bromination, in particular, is a well-established method for functionalizing the pyrazole core.
The introduction of a bromine atom at the 4-position is typically achieved through electrophilic bromination of a suitable pyrazole precursor. Reagents such as N-bromosuccinimide (NBS) are effective for this transformation. For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been successfully accomplished by treating the corresponding 5-(trifluoromethyl)-1-phenyl-1H-pyrazole with NBS. researchgate.net This approach highlights a general strategy for accessing 4-bromo-trifluoromethyl-pyrazoles, which are valuable synthetic intermediates. researchgate.net
The resulting 4-Bromo-1-(trifluoromethyl)-1H-pyrazole is a key building block in its own right, employed in medicinal chemistry and agrochemical research. myskinrecipes.com Its utility in constructing novel bioactive molecules, such as kinase inhibitors, is well-recognized, with the bromo and trifluoromethyl groups facilitating further functionalization via cross-coupling reactions. myskinrecipes.com
| Reaction Type | Brominating Agent | Substrate Class | Product Class Example | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 1-Aryl-5-(trifluoromethyl)-1H-pyrazole | 1-Aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole | researchgate.net |
Functional Group Interconversions at Side Chains (e.g., Carboxylic Acid Derivatives)
The carbon-iodine bond at the 4-position of the pyrazole ring is a versatile anchor point for the introduction of various side chains, which can subsequently undergo functional group interconversions. A prominent example is the installation of side chains that can be elaborated into carboxylic acid derivatives.
The Heck-Mizoroki reaction provides a direct method for the C-4 alkenylation of 1-protected-4-iodo-1H-pyrazoles, creating a carbon-carbon double bond and introducing a vinyl side chain. clockss.org By choosing an appropriate alkene coupling partner, a functionalized side chain, such as a carboxylic acid ester, can be installed in a single step. For instance, the palladium-catalyzed reaction of 1-trityl-4-iodo-1H-pyrazole with methyl acrylate (B77674) yields 4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole, an α,β-unsaturated ester. clockss.org This transformation effectively converts the iodo group into a side chain containing a carboxylic acid derivative, showcasing a powerful strategy for structural elaboration. clockss.org The reaction has been optimized to achieve high yields, with tri(ethyl)phosphite showing efficacy as a ligand. clockss.org
This method represents a key pathway for accessing pyrazole-4-carboxylic acid derivatives from 4-iodo precursors, which are important intermediates for a variety of biologically active compounds, including fungicides and pharmaceuticals. sid.irmdpi.comgoogle.com
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Heck-Mizoroki Reaction | 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95% | clockss.org |
Mechanistic Investigations in 4 Iodo 1 Trifluoromethyl 1h Pyrazole Chemistry
Elucidation of Regioselectivity in Halogenation and Functionalization Reactions
The precise placement of substituents on the pyrazole (B372694) ring is critical for tuning the molecule's properties. Mechanistic studies have revealed that the regiochemical outcome of halogenation on 1-substituted-3-(trifluoromethyl)-1H-pyrazoles is highly dependent on the reaction conditions, particularly the choice of reagents and intermediates.
Research on a series of 1-aryl-3-CF3-1H-pyrazoles demonstrates a distinct divergence in iodination pathways. nih.gov The functionalization can be directed to either the C-4 or C-5 position by selecting appropriate conditions, illustrating a powerful method for achieving regiochemical control. nih.govresearchgate.net
C-5 Iodination via Lithiation: Treatment of a 1-aryl-3-CF3-1H-pyrazole with a strong base like n-butyllithium (n-BuLi) results in deprotonation at the C-5 position. This is the most acidic position on the pyrazole ring, and its deprotonation generates a lithium pyrazolide intermediate. Subsequent trapping of this in situ-generated organolithium species with elemental iodine (I₂) exclusively yields the 5-iodo derivative. nih.gov This pathway is a classic example of a directed ortho-metalation variation, where the initial deprotonation event dictates the site of electrophilic attack.
C-4 Iodination via Electrophilic Attack: In contrast, when the iodination is performed using elemental iodine in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), the reaction proceeds via an electrophilic substitution mechanism. nih.gov The electron-rich pyrazole ring attacks the electrophilic iodine species, and due to the electronic and steric influences of the existing substituents (the aryl group at N-1 and the CF₃ group at C-3), the attack occurs preferentially at the C-4 position. This method provides the 4-iodo isomers in a highly regioselective manner. nih.govresearchgate.net
The choice of halogenating agent and reaction mechanism is therefore paramount in selectively synthesizing either 4-iodo or 5-iodo-1-(trifluoromethyl)-1H-pyrazole isomers.
Table 1: Regioselective Iodination of 1-Aryl-3-CF₃-1H-pyrazoles
| Target Position | Reagents | Proposed Mechanism | Outcome |
|---|---|---|---|
| C-5 | 1. n-BuLi 2. I₂ | Deprotonation to form a lithium pyrazolide intermediate, followed by electrophilic quench. | Exclusive formation of the 5-iodo isomer. nih.gov |
| C-4 | I₂ / Ceric Ammonium Nitrate (CAN) | Oxidant-mediated electrophilic aromatic substitution. | Highly regioselective formation of the 4-iodo isomer. nih.gov |
Detailed Mechanistic Pathways of Cycloaddition Reactions Leading to Fluorinated Pyrazoles
The pyrazole core itself, particularly when substituted with trifluoromethyl groups, is often constructed via [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. acs.orgnih.gov These reactions involve a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.
The synthesis of trifluoromethyl-substituted pyrazoles frequently employs trifluoromethylated 1,3-dipoles. acs.org One common precursor is 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂), which serves as a source for the trifluoromethylated dipole. acs.orgnih.gov The mechanism proceeds as follows:
Formation of the 1,3-Dipole: In situ generation of trifluoroacetonitrile (B1584977) imines or the use of stabilized dipoles like 2,2,2-trifluorodiazoethane provides the three-atom component for the cycloaddition.
Concerted or Stepwise Cycloaddition: The 1,3-dipole reacts with a suitable dipolarophile, such as an enone or a styryl derivative. nih.govresearchgate.net The reaction can proceed through a concerted mechanism, where the two new sigma bonds are formed simultaneously, or a stepwise mechanism involving a diradical or zwitterionic intermediate. The exact pathway and the regioselectivity are governed by the electronic properties of both the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. acs.org
Formation of Pyrazoline Intermediate: The initial product of the [3+2] cycloaddition is a dihydropyrazole, known as a pyrazoline. For instance, the reaction of trifluoroacetonitrile imines with enones leads to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. acs.orgresearchgate.net
Aromatization: The intermediate pyrazoline is then aromatized to the stable pyrazole ring. This step is an oxidation reaction and can be achieved using various oxidizing agents such as manganese dioxide (MnO₂) or iodine phenyl diacetate (PhI(OAc)₂). acs.orgacs.org In some cases, this final step can proceed via different pathways depending on the reaction conditions. For example, the oxidation of 5-acyl-pyrazolines can either retain the acyl group or proceed through a deacylative pathway, leading to different substitution patterns on the final pyrazole product. acs.orgresearchgate.net
The solvent can also play a crucial role, with studies showing that different solvents can control whether a [3+2] or a [2+1] cycloaddition occurs, leading to pyrazolines or cyclopropanes, respectively.
Catalytic Cycle Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C-4 position of 4-Iodo-1-(trifluoromethyl)-1H-pyrazole is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis is particularly effective, with Suzuki-Miyaura and Sonogashira reactions being well-documented for this class of compounds. nih.gov
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling of this compound with an organoboron reagent, involves three key steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The this compound undergoes oxidative addition to the Pd(0) center, breaking the C-I bond and forming a Pd(II) intermediate. This is often the rate-determining step. The pyrazole ring and the iodine atom become ligands on the palladium center.
Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex. The base (e.g., K₂CO₃ or Na₂CO₃) is crucial for forming the more nucleophilic boronate species, which facilitates the transfer of the organic moiety from boron to palladium, displacing the iodide ligand.
Reductive Elimination: The two organic groups on the palladium (the pyrazole and the newly transferred group) couple and are eliminated from the metal center. This step forms the new carbon-carbon bond, yields the final cross-coupled product, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
The choice of ligand on the palladium catalyst (e.g., triphenylphosphine, PPh₃) is critical for stabilizing the metal center and modulating its reactivity throughout the cycle. nih.govacs.org
Table 2: Key Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | This compound reacts with Pd(0)Lₙ. | Pd(0) → Pd(II) |
| Transmetalation | The organic group from the activated boronic acid replaces the iodide ligand on the Pd(II) complex. | No change |
| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |
Role of Radical Intermediates in Pyrazole Synthesis and Functionalization
While many reactions involving pyrazoles proceed through ionic or pericyclic mechanisms, pathways involving radical intermediates are also possible, particularly in functionalization reactions.
As mentioned in section 4.1, the highly regioselective synthesis of 4-iodopyrazoles can be achieved using an I₂/CAN system. nih.gov Ceric ammonium nitrate (CAN) is a well-known one-electron oxidant, and its involvement strongly suggests a mechanism that could proceed through radical intermediates. A plausible mechanistic pathway for the CAN-mediated iodination involves:
Single-Electron Transfer (SET): The reaction may be initiated by a single-electron transfer from the electron-rich pyrazole ring to the Ce(IV) center in CAN, generating a pyrazole radical cation and a Ce(III) species.
Radical-Radical Coupling or Electrophilic Attack: The generated pyrazole radical cation is highly reactive. It could potentially react with molecular iodine. Alternatively, the Ce(IV) could oxidize the iodide source to an electrophilic iodine species that is then attacked by the pyrazole. However, in many CAN-mediated halogenations, the formation of a radical cation is a key step.
Deprotonation and Aromatization: Following the addition of iodine to the ring, the resulting intermediate loses a proton to regenerate the aromatic pyrazole system, yielding the final 4-iodo product.
While not definitively proven for this specific substrate without detailed spectroscopic or computational studies, the use of a potent single-electron oxidant like CAN points toward the likely accessibility of a radical-cationic pathway for the functionalization of the trifluoromethyl-pyrazole scaffold.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Iodo 1 Trifluoromethyl 1h Pyrazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Structural Assignments and Conformational Studies)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of trifluoromethyl-substituted pyrazoles in solution. nih.gov The combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms and provides insights into the electronic effects of the substituents on the pyrazole (B372694) ring. acs.orgnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 4-halogenated pyrazoles, the resonances for the protons at the C3 and C5 positions (H³/H⁵) typically appear between δ 7.5 and 7.8 ppm. mdpi.com Studies on a series of 4-halogenated-1H-pyrazoles have shown a distinct trend where the chemical shift of the N-H proton moves downfield with decreasing electronegativity of the halogen substituent. mdpi.comresearchgate.netsemanticscholar.org For instance, DFT calculations predicted the N-H proton chemical shift for the 4-iodo analog to be around 10.00 ppm, compared to 9.47 ppm for the 4-fluoro analog. mdpi.com This effect is attributed to the modulation of the N-H group's acidity by the substituent. researchgate.netsemanticscholar.org
¹³C NMR Spectroscopy: Carbon-13 NMR is crucial for defining the carbon skeleton. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substituents. The presence of the electron-withdrawing trifluoromethyl group at the N1 position and the iodine atom at the C4 position significantly influences the electronic distribution and, consequently, the ¹³C chemical shifts. mdpi.com In N-unsubstituted pyrazoles, broad signals for C3 and C5 can sometimes be observed due to prototropic exchange. mdpi.com The complete assignment of signals is often achieved with the aid of two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). acs.orgnih.gov
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to sharp signals and high sensitivity. The CF₃ group on the pyrazole ring typically appears as a sharp singlet in the ¹⁹F NMR spectrum. rsc.org For example, in one study of a 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole derivative, the CF₃ signal was observed at δ -66.75 ppm. rsc.org The chemical shift and any potential couplings (e.g., long-range J-coupling with protons) provide definitive evidence for the presence and electronic environment of the trifluoromethyl moiety. rsc.org
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |
|---|---|---|
| ¹H | ~7.5 - 7.8 (Ring H), >9.5 (N-H) | Identifies ring protons; N-H shift indicates substituent electronic effects. mdpi.com |
| ¹³C | ~100 - 145 (Ring C) | Confirms carbon skeleton; shifts are sensitive to tautomerism and substitution. mdpi.com |
| ¹⁹F | ~ -60 to -70 (N-CF₃) | Unambiguously confirms the presence and electronic environment of the CF₃ group. rsc.org |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For 4-Iodo-1-(trifluoromethyl)-1H-pyrazole derivatives, the IR spectrum provides key signatures corresponding to the pyrazole ring, the C-I bond, and the C-F bonds of the trifluoromethyl group.
A comparative study of 4-halogenated-1H-pyrazoles revealed significant information in the N-H stretching region. mdpi.comsemanticscholar.org Due to extensive hydrogen bonding in the solid state, the N-H stretching vibration appears as a complex, broad band between 2600 and 3200 cm⁻¹. mdpi.comresearchgate.net The position of this band is influenced by the halogen substituent; the N-H stretching frequency decreases as the electronegativity of the halogen decreases (F > Cl > Br > I). mdpi.comsemanticscholar.org This trend corresponds to an increase in the acidity of the N-H proton. researchgate.net For 4-iodo-1H-pyrazole, a sharp feature associated with its catemeric (chain-like) hydrogen-bonding motif is observed around 3110 cm⁻¹. mdpi.com Other characteristic vibrations for the pyrazole ring, such as C=N and C=C stretching, typically appear in the 1400-1600 cm⁻¹ region. Vibrations associated with the CF₃ group (C-F stretching) are expected to produce strong, characteristic bands, often in the 1100-1300 cm⁻¹ range.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H stretch (H-bonded) | ~2600 - 3200 | Broad band, position is sensitive to the halogen substituent and H-bonding motif. mdpi.comresearchgate.net |
| C-H stretch (aromatic) | ~3100 - 3180 | Sharp peaks characteristic of the pyrazole ring protons. mdpi.com |
| C=N, C=C stretch | ~1400 - 1600 | Vibrations associated with the pyrazole ring skeleton. |
| C-F stretch (CF₃) | ~1100 - 1300 | Typically strong and sharp absorptions. |
| C-I stretch | ~500 - 600 | Located in the far-infrared region, often weaker. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision and the elucidation of its structure through fragmentation analysis. bibliomed.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from pyrazole derivatives for MS analysis. acs.org
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming its elemental composition. The analysis of the isotopic pattern would also clearly indicate the presence of one iodine atom.
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are used to study the structural backbone of the molecule. nih.gov The fragmentation of pyrazoles is known to follow characteristic pathways. researchgate.net For this compound, the following fragmentation patterns can be anticipated:
Loss of the trifluoromethyl group: Cleavage of the N-CF₃ bond to generate an [M - CF₃]⁺ fragment.
Loss of an iodine atom: Formation of an [M - I]⁺ fragment.
Ring fragmentation: Following initial losses, the pyrazole ring can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN), to produce smaller fragment ions. researchgate.net
Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
| Ion/Fragment | Proposed Structure | Significance |
|---|---|---|
| [M]⁺ | C₄H₂F₃IN₂⁺ | Molecular ion, confirms molecular weight and formula. |
| [M - I]⁺ | C₄H₂F₃N₂⁺ | Confirms the presence of a labile iodine substituent. |
| [M - CF₃]⁺ | C₃H₂IN₂⁺ | Confirms the N-trifluoromethyl substitution. |
| [M - I - HCN]⁺ | C₃HF₃N⁺ | Indicates characteristic pyrazole ring fragmentation. researchgate.net |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. nih.gov
The crystal structure of 4-iodo-1H-pyrazole was recently reported, completing the crystallographic data for the full series of 4-halogenated-1H-pyrazoles. mdpi.comresearchgate.net This study revealed that, unlike the 4-chloro and 4-bromo analogs which form trimeric hydrogen-bonded motifs, the 4-iodo analog forms one-dimensional chains, or catemers. mdpi.comsemanticscholar.orgnih.gov This supramolecular structure arises from intermolecular N-H···N hydrogen bonds where each pyrazole unit acts as both a hydrogen bond donor and acceptor to two different neighbors. mdpi.comnsf.gov
The introduction of a trifluoromethyl group at the N1 position would preclude this specific N-H···N hydrogen bonding. However, the analysis of the crystal packing for a derivative like this compound would reveal other important non-covalent interactions that dictate its solid-state architecture. Of particular interest would be halogen bonding (I···N or I···F interactions) and π-stacking between pyrazole rings. The analysis would provide precise measurements of the molecular geometry, including the planarity of the pyrazole ring and the bond parameters of the C-I and N-CF₃ groups. The crystal structure of 4-iodo-1H-pyrazole showed I···I distances ranging from 3.9671 (15) Å to 5.5309 (6) Å, indicating the role of the iodine atom in directing the crystal packing. mdpi.com
| Structural Parameter | Information Obtained | Reference Example (4-iodo-1H-pyrazole) |
|---|---|---|
| Molecular Geometry | Precise bond lengths (e.g., C-I, N-N, C-F) and angles. | Confirms covalent structure and conformation. mdpi.com |
| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. | Orthorhombic, Cmme. mdpi.com |
| Supramolecular Assembly | Describes how molecules pack in the crystal. | Forms catemeric chains via N-H···N hydrogen bonds. mdpi.comresearchgate.net |
| Intermolecular Interactions | Identifies non-covalent forces like halogen bonds, π-stacking. | Shows significant I···I interactions between neighboring molecules. mdpi.com |
Advanced Research Directions and Applications of 4 Iodo 1 Trifluoromethyl 1h Pyrazole As a Synthetic Building Block
Development of Complex Fluorinated Pyrazole (B372694) Architectures
The presence of the trifluoromethyl (CF3) group has a profound impact on the biological and material properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. olemiss.edu Consequently, the development of synthetic methods for creating complex molecules incorporating the trifluoromethyl-pyrazole motif is a significant area of research. nih.govresearchgate.net 4-Iodo-1-(trifluoromethyl)-1H-pyrazole serves as a key intermediate in this pursuit, primarily due to the reactivity of its carbon-iodine bond.
The iodine atom at the 4-position of the pyrazole ring is an excellent leaving group, making it an ideal handle for various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in constructing intricate carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyrazole core into more complex structures. nbinno.com Research has demonstrated that 4-iodopyrazoles are convenient building blocks for preparing more complex trifluoromethylated pyrazoles through reactions like the Suzuki–Miyaura and Sonogashira couplings. researchgate.netnih.gov
For instance, in a model Suzuki-Miyaura reaction, a 4-iodo-3-trifluoromethyl-pyrazole derivative was successfully coupled with phenylboronic acid using a Palladium catalyst to yield the corresponding 4-phenylpyrazole. nih.gov Similarly, Sonogashira reactions provide a pathway to introduce alkynyl functionalities. These methodologies enable the systematic construction of diverse fluorinated pyrazole architectures, which are highly sought after in medicinal chemistry and agrochemistry. nih.govnih.gov
The synthesis of these complex architectures often involves a multi-step process, starting from the regioselective iodination of a 1-aryl-3-CF3-1H-pyrazole precursor. Ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with elemental iodine has been shown to afford the desired 4-iodo isomers with high selectivity. researchgate.netnih.gov
Table 1: Examples of Cross-Coupling Reactions with 4-Iodo-3-trifluoromethyl-pyrazole Derivatives
| Reaction Type | Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, Phenylboronic acid | Pd(PPh3)4 | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 56% | nih.gov |
Contributions to Chemical Library Design and Combinatorial Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as chemical libraries. These libraries are crucial for high-throughput screening in drug discovery and materials science. This compound is an ideal scaffold for combinatorial synthesis due to its amenability to parallel synthesis techniques and the predictable reactivity of the iodo group. nih.gov
The utility of this building block lies in its ability to participate in a wide range of reliable and high-yielding cross-coupling reactions. By using a common pyrazole core and varying the coupling partner in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, chemists can generate a large library of analogs with diverse substituents at the 4-position. This approach is central to fragment-based drug design and lead optimization, where systematic structural modifications are made to fine-tune biological activity or material properties. nbinno.com
A notable example in a related system involved the parallel solution-phase synthesis of over 2,200 compounds based on a 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov The key step was the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones. This demonstrates the power of using trifluoromethylated pyrazole building blocks in generating large and diverse chemical libraries for screening purposes. nih.gov The predictable reactivity of this compound allows for its seamless integration into such automated or semi-automated synthesis platforms.
Intermediates for Materials Science Applications (e.g., Chemo/Biosensors, Metal-Organic Frameworks)
The unique electronic properties conferred by the trifluoromethyl group, combined with the structural rigidity and coordinating ability of the pyrazole ring, make trifluoromethylated pyrazoles attractive components for advanced materials. nih.gov this compound acts as a crucial intermediate for designing molecules intended for applications in materials science, including chemo/biosensors and Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Pyrazole-based ligands are widely used in MOF synthesis due to their ability to form stable and predictable coordination complexes with various metals. rsc.orgresearchgate.net The trifluoromethyl group can be used to tune the properties of the resulting MOF, such as its porosity, hydrophobicity, and stability. The iodo-substituent on the pyrazole ring serves as a reactive site for post-synthetic modification. This allows for the introduction of other functional groups into the MOF structure after its initial formation, enabling the tailoring of its properties for specific applications like gas storage, separation, or catalysis. nih.gov For example, pyrazolate-based MOFs have been investigated for their ability to capture radioactive iodine from aqueous solutions, a critical challenge in nuclear waste management. rsc.org
Chemo/Biosensors: While direct examples involving this compound are emerging, the pyrazole scaffold is a known component in the design of sensors. The trifluoromethyl group can influence the photophysical properties (e.g., fluorescence) of a molecule, which is often the basis for optical sensing. The iodo-group provides a convenient point of attachment for linking the pyrazole unit to other molecular components, such as a receptor for a specific analyte or a surface for immobilization. The electron-withdrawing nature of the CF3 group can also modulate the electronic environment of the pyrazole ring, potentially enhancing its sensitivity and selectivity as a sensor component.
Precursors for Specialized Ligands in Coordination Chemistry
The pyrazole ring is a classic ligand in coordination chemistry, capable of binding to metal ions in various modes. researchgate.netresearchgate.net The introduction of a trifluoromethyl group significantly alters the electronic properties of the pyrazole ring, making it more electron-withdrawing. This electronic modulation affects the donor ability of the nitrogen atoms, which in turn influences the stability, reactivity, and spectroscopic properties of the resulting metal complexes.
This compound is a valuable precursor for creating specialized ligands for coordination chemistry. The iodo group can be readily substituted through cross-coupling reactions to introduce additional coordinating moieties, leading to the formation of bidentate, tridentate, or even more complex polydentate ligands. researchgate.net For example, a Sonogashira coupling could be used to attach a pyridine (B92270) or another pyrazole ring via an ethynyl (B1212043) linker, creating a chelating ligand with tailored electronic and steric properties.
These specialized ligands are of interest for several reasons:
Catalysis: The electronic properties of the ligand can fine-tune the activity and selectivity of a metal catalyst.
Bioinorganic Chemistry: Trifluoromethylated pyrazole ligands can be incorporated into model complexes to mimic the active sites of metalloenzymes.
Magnetic Materials: The specific geometry and electronic structure of metal complexes with these ligands can lead to interesting magnetic properties.
The combination of the stable, electron-withdrawing CF3 group and the synthetically versatile iodo group makes this compound a powerful tool for designing the next generation of ligands with precisely controlled properties for a wide range of applications in coordination chemistry.
Conclusion and Future Research Outlook
Remaining Challenges in the Synthesis and Functionalization of Halogenated Fluorinated Pyrazoles
Despite significant progress, the synthesis and subsequent functionalization of halogenated fluorinated pyrazoles are not without challenges. A primary difficulty lies in the regioselective synthesis of specific isomers. For instance, the iodination of 1-aryl-3-CF3-1H-pyrazoles can yield different isomers depending on the method used. Treatment with n-BuLi followed by iodine trapping exclusively produces 5-iodo derivatives, whereas CAN-mediated iodination with I2 results in the desired 4-iodo isomers. researchgate.netnih.gov Achieving high regioselectivity is crucial as the biological and material properties of the final products are highly dependent on the substituent positions.
Further challenges include:
Substrate Scope Limitations: Certain synthetic methods are not compatible with a wide range of functional groups. For example, attempts to iodinate sulfonamide-functionalized pyrazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine can lead to complex mixtures of products. nih.gov Similarly, substrates with multiple electron-withdrawing groups can be unreactive under certain fluorination conditions. acs.orgsci-hub.se
Harsh Reaction Conditions: Some traditional methods for introducing halogens or functionalizing the pyrazole (B372694) ring require harsh reagents or conditions, which can limit their application to complex molecules with sensitive functional groups. beilstein-journals.org
Control of Multiple Halogenations: Introducing a single halogen atom at a specific position without side reactions like di- or tri-halogenation can be difficult to control, requiring careful optimization of reaction parameters.
These challenges highlight the need for more robust and selective synthetic methodologies to fully exploit the potential of this class of compounds.
Emerging Methodologies and Reactivity Patterns for Future Exploration
To address the existing challenges, researchers are actively developing novel synthetic and functionalization strategies. These emerging methodologies promise greater efficiency, selectivity, and broader substrate applicability.
Key emerging areas include:
Advanced Iodination Techniques: New methods for the synthesis of 4-iodopyrazoles are being explored, such as the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, which provides good to excellent yields. metu.edu.tr
Hypervalent Iodine-Mediated Reactions: The use of hypervalent iodine reagents like PhICl2 is enabling new transformations. For instance, it can mediate the electrophilic thio/selenocyanation of pyrazoles under mild, metal-free conditions, allowing for the introduction of SCN or SeCN groups at the C-4 position. beilstein-journals.org These groups can be further converted into valuable SCF3, SeCF3, or SeMe moieties. beilstein-journals.org
Late-Stage Functionalization: A significant area of development is the late-stage functionalization of complex molecules. This involves techniques like C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This two-step sequence allows for the introduction of a diverse array of nitrogen, oxygen, sulfur, or carbon-based functional groups at a late stage in a synthetic sequence, which is highly valuable in drug discovery. acs.org
Cross-Coupling Reactions: The iodine atom in 4-iodopyrazoles serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. While Suzuki-Miyaura and Sonogashira reactions are well-established for creating C-C bonds nih.gov, the exploration of other coupling reactions like the Heck-Mizoroki reaction for synthesizing 4-alkenyl-1H-pyrazoles is expanding the synthetic toolkit. clockss.org The development of ligands and protecting groups that are stable and effective for these reactions is an ongoing area of research. clockss.orgresearchgate.net
The following table summarizes some of the emerging functionalization reactions for iodinated pyrazoles:
| Reaction Type | Reagents | Functional Group Introduced | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4 | Phenyl | nih.gov |
| Sonogashira Coupling | Phenylacetylene, Pd catalyst | Phenylethynyl | nih.gov |
| Heck-Mizoroki Reaction | Alkenes, Pd(OAc)2, P(OEt)3 | Alkenyl | clockss.org |
| Thio/selenocyanation | PhICl2, NH4SCN/KSeCN | -SCN / -SeCN | beilstein-journals.org |
| C-H Fluorination / SNAr | AgF2, Nucleophiles | -OR, -NR2, -SR, etc. | acs.org |
Broader Implications of 4-Iodo-1-(trifluoromethyl)-1H-pyrazole in Contemporary Chemical Research
The this compound scaffold is more than a synthetic curiosity; it is a key enabling structure in modern chemical research with significant implications across multiple fields.
Medicinal Chemistry and Drug Discovery: Fluorinated pyrazoles are recognized as "privileged structural motifs" in pharmaceuticals. nih.govnih.gov The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. The iodo-substituent provides a reactive site for diversification, allowing chemists to rapidly generate libraries of novel compounds for biological screening. nih.gov The pyrazole core itself is found in numerous biologically active molecules. arkat-usa.org
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies heavily on fluorinated heterocycles to develop new pesticides and herbicides with improved efficacy and environmental profiles. nih.govnih.gov The unique electronic properties conferred by the CF3 group are highly desirable in designing next-generation crop protection agents.
Materials Science: Pyrazole derivatives are used in the design of organic materials, including ligands for coordination chemistry and organometallic chemistry. nih.govarkat-usa.org The ability to functionalize the 4-position of the pyrazole ring allows for the tuning of electronic and photophysical properties, making these compounds attractive for applications in areas like organic light-emitting diodes (OLEDs). arkat-usa.org
In essence, this compound serves as a versatile platform. Its strategic functionalization allows researchers to access a vast chemical space, paving the way for the discovery of new medicines, advanced agricultural products, and novel materials. The continued development of synthetic methods to build upon and functionalize this core structure will undoubtedly fuel future innovations.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Iodo-1-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling using 3-iodo-5-(trifluoromethyl)-1H-pyrazole precursors. Key steps include:
- Activation of the pyrazole core with iodine under controlled temperatures (e.g., 50–80°C).
- Use of copper sulfate and sodium sulfite as catalysts in THF/water mixtures to enhance regioselectivity .
- Purification via column chromatography with ethyl acetate/hexane gradients (e.g., 1:20 ratio) to isolate the product (73% yield reported) .
Note: Alternative methods involving condensation of alkynyl trifluoromethyl ketones with hydrazines may also yield trifluoromethyl pyrazoles, but iodination steps require careful optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm regiochemistry and substitution patterns. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHFIN: 296.921) .
- X-ray Crystallography : Resolves structural ambiguities, particularly for iodine positioning and crystal packing effects .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity : Classified as a UN 2811 toxic solid. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Monitor flash point (61.3°C) to avoid combustion .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination of 1-(trifluoromethyl)-1H-pyrazole derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct iodination to the para position. Steric hindrance from bulky substituents may shift reactivity to meta positions.
- Catalytic Systems : Palladium/copper bimetallic systems improve selectivity. For example, Pd(PPh) with NaI in DMF at 100°C achieves >80% para-iodination .
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 50°C) favor kinetic products, while prolonged heating shifts equilibria .
Q. What strategies resolve contradictions in reported spectroscopic data for iodinated pyrazoles?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, δ 123.5 ppm) .
- Isomer Differentiation : Use 2D NMR (COSY, NOESY) to distinguish between 3-iodo and 4-iodo regioisomers. Computational modeling (DFT) predicts coupling constants for validation .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The -CF group reduces electron density at the pyrazole ring, slowing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings.
- Case Study : In Sonogashira reactions, the iodine substituent acts as a superior leaving group compared to bromine, enabling efficient aryl-alkyne bond formation (60–73% yields) .
Contradictions and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
